2,6-Dichloroaniline

Catalog No.
S576695
CAS No.
608-31-1
M.F
(C6H3)Cl2(NH2)
C6H5Cl2N
M. Wt
162.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloroaniline

CAS Number

608-31-1

Product Name

2,6-Dichloroaniline

IUPAC Name

2,6-dichloroaniline

Molecular Formula

(C6H3)Cl2(NH2)
C6H5Cl2N

Molecular Weight

162.01 g/mol

InChI

InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2

InChI Key

JDMFXJULNGEPOI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)N)Cl

Solubility

Solubility in water: poo

Synonyms

2,6-Dichlorobenzenamine; 2,6-Dichlorophenylamine; 2,6-Dichloro-benzeneamine;

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)Cl

Synthesis of Reactive Dyes

    Scientific Field: Textile Industry

    Application Summary: 2,6-Dichloroaniline is used in the synthesis of reactive dyes. These dyes are used for dyeing and printing sectors in the textile industry.

    Results or Outcomes: The outcome of this application is the production of reactive dyes.

Synthesis of Polymers

2,6-Dichloroaniline is an aromatic amine characterized by two chlorine substituents located at the 2 and 6 positions of the aniline ring. Its chemical formula is C₆H₄Cl₂N, and it is primarily used in the production of dyes, pesticides, and other industrial chemicals. The compound is a pale yellow solid with a melting point of approximately 61-63 °C and a boiling point of about 215 °C. It is soluble in organic solvents like ethanol and ether but has limited solubility in water.

2,6-Dichloroaniline is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: Exposure to 2,6-Dichloroaniline can cause irritation and damage to the eyes, skin, and respiratory system. In severe cases, it can lead to central nervous system effects like dizziness, convulsions, and unconsciousness [].
  • Flammability: Combustible material. Fire can release toxic fumes [].
  • Environmental Impact: Considered a marine pollutant [].
Typical of aromatic amines, including:

  • Electrophilic Substitution: The chlorine atoms can direct further substitutions at the ortho and para positions due to their electron-withdrawing effects.
  • Nucleophilic Substitution: The amino group can react with electrophiles, facilitating the synthesis of various derivatives.
  • Oxidation: Under certain conditions, it can be oxidized to form nitroso or nitrile compounds.

For example, phototransformation studies have shown that 2,6-dichloroaniline can undergo degradation in aqueous solutions through heterolytic cleavage of the carbon-chlorine bond .

2,6-Dichloroaniline exhibits significant biological activity, particularly concerning its toxicity and potential environmental impact. It is classified as hazardous due to its potential for causing specific target organ toxicity upon repeated exposure. Studies indicate that it may induce hematological changes and has been associated with skin sensitization potential . Furthermore, its metabolites have been investigated for mutagenic properties, raising concerns regarding its safety in both industrial applications and environmental contexts.

Several methods exist for synthesizing 2,6-dichloroaniline:

  • Chlorination of Aniline: This method involves chlorinating aniline with dilute hydrochloric acid and hydrogen peroxide at controlled temperatures (40-80 °C) to produce 2,4,6-trichloroaniline as an intermediate before further processing to yield 2,6-dichloroaniline .
  • Reaction with Di(trichloromethyl) Carbonate: Another approach utilizes p-amino benzenesulfonic acid or its derivatives reacting with di(trichloromethyl) carbonate to produce high-purity 2,6-dichloroaniline through a series of chlorination and hydrolysis steps .

These methods emphasize the compound's industrial viability due to their relatively low cost and high yield.

2,6-Dichloroaniline is utilized in various applications:

  • Dye Manufacturing: It serves as a precursor for synthesizing azo dyes.
  • Pesticide Production: The compound is involved in producing herbicides and fungicides.
  • Pharmaceuticals: It is used in synthesizing various pharmaceutical agents due to its reactivity.

Interaction studies have revealed that 2,6-dichloroaniline interacts with biological systems in ways that can lead to toxicological effects. For instance:

  • Metabolism Studies: Research indicates that metabolites may exhibit different biological activities compared to the parent compound.
  • Environmental Impact Studies: Investigations into its persistence and degradation pathways highlight concerns regarding its accumulation in ecosystems and potential effects on wildlife.

These studies underscore the importance of understanding both the chemical interactions and the broader ecological implications of using this compound.

Several compounds share structural similarities with 2,6-dichloroaniline. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
2,4-DichloroanilineC₆H₄Cl₂NSimilar substitution pattern; used in dye production
3,5-DichloroanilineC₆H₄Cl₂NExhibits different biological activity and toxicity
2,5-DichloroanilineC₆H₄Cl₂NUsed in similar applications but has distinct properties
2-Amino-4-chlorophenolC₆H₄ClNORelated compound used in pharmaceuticals

Uniqueness of 2,6-Dichloroaniline

While many dichloroanilines exist, 2,6-dichloroaniline's unique positioning of chlorine substituents influences its reactivity and biological activity significantly. This positioning affects how it interacts with other chemicals and biological systems compared to other dichloroanilines. Its specific applications in dye manufacturing and pesticide production also set it apart from its analogs.

Catalytic Hydrogenation of Nitroaromatic Precursors

One classical approach to 2,6-dichloroaniline synthesis involves the catalytic hydrogenation of 2,6-dichloronitrobenzene. This method reduces the nitro group to an amine using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. According to Organic Syntheses, this approach provides a reliable route with good yields and purity but requires careful control of reaction conditions to avoid over-reduction or dechlorination.

Halogenation Pathways in Aniline Derivatives

A more industrially favored method starts from aniline and proceeds via selective chlorination. A patented process involves:

  • Chlorination of aniline in dilute hydrochloric acid using hydrogen peroxide as the chlorinating agent at 40–80°C for 1–3 hours, yielding 2,4,6-trichloroaniline hydrochloride.
  • Steam distillation to isolate 2,4,6-trichloroaniline.
  • Acetylation with acetic anhydride to form 2,4,6-trichloroacetanilide.
  • Catalytic hydrogenation in an autoclave to selectively reduce the para-chlorine, producing 2,6-dichloroacetanilide.
  • Alkaline hydrolysis at 90–100°C to remove the acetyl protecting group, yielding 2,6-dichloroaniline with a purity of 98.1% and a yield of 72.2% based on aniline.

This process avoids the use of concentrated sulfuric acid hydrolysis, reducing corrosion and improving safety and equipment longevity.

Novel Green Chemistry Approaches for Chlorinated Aniline Synthesis

Recent research emphasizes greener synthetic routes to minimize hazardous reagents and waste. For example, oxidative chlorination of substituted benzenesulfonic acids followed by desulphonation has been explored as a milder alternative to traditional chlorination methods. These approaches aim to reduce the use of strong acids and halogenating agents, improving environmental compatibility.

Additionally, the use of hydrogen peroxide as a chlorinating agent in acidic media offers a more environmentally benign alternative to chlorine gas, with fewer toxic byproducts and easier handling.

Role of Protective Group Strategies in Selective Chlorination

Selective chlorination at the 2,6-positions requires careful control to avoid over-chlorination or undesired substitution at other positions. Protective groups such as acetyl groups on the amine function are employed to direct chlorination and prevent side reactions.

In the industrial synthesis route, acetylation of 2,4,6-trichloroaniline to 2,4,6-trichloroacetanilide protects the amino group during catalytic hydrogenation, allowing selective removal of the para-chlorine atom. Subsequent hydrolysis removes the acetyl group, yielding the target 2,6-dichloroaniline.

Data Table: Summary of Key Synthetic Routes for 2,6-Dichloroaniline

Synthetic RouteStarting MaterialKey StepsYield (%)Purity (%)AdvantagesChallenges
Catalytic Hydrogenation of 2,6-Dichloronitrobenzene2,6-DichloronitrobenzeneHydrogenation with metal catalystHighHighDirect reduction, good purityRequires careful control
Chlorination of Aniline + Acetylation + Catalytic Hydrogenation + HydrolysisAnilineChlorination with H2O2/HCl, acetylation, hydrogenation, hydrolysis~7298.1Low cost, safer, industrial scaleMulti-step, temperature control
Oxidative Chlorination of Sulfonic Acid Derivatives4-Methylbenzenesulfonic acidOxidative chlorination, desulphonationModerateModerateGreener, less corrosiveProcess optimization needed

Research Findings and Industrial Relevance

  • The patented method using aniline, hydrogen peroxide, and dilute hydrochloric acid provides a scalable and cost-effective route with high conversion rates and simplified post-reaction processing.
  • Avoidance of concentrated sulfuric acid hydrolysis significantly reduces equipment corrosion and enhances safety in industrial settings.
  • Protective group chemistry is critical for regioselective chlorination and subsequent selective catalytic hydrogenation, enabling high purity and yield of 2,6-dichloroaniline.
  • Green chemistry approaches, including the use of hydrogen peroxide as a chlorinating agent and oxidative chlorination of sulfonic acids, are promising but require further development for industrial viability.
  • Toxicological and environmental data indicate that 2,6-dichloroaniline has moderate persistence in soil (half-life 39–78 days), underscoring the need for controlled synthesis and handling protocols.

Illustrative Reaction Scheme

Aniline → (HCl + H2O2, 40-80°C) → 2,4,6-Trichloroaniline → (Acetic Anhydride) → 2,4,6-Trichloroacetanilide → (Catalytic Hydrogenation) → 2,6-Dichloroacetanilide → (Alkaline Hydrolysis) → 2,6-Dichloroaniline

UV irradiation of 2,6-dichloroaniline in aqueous systems initiates a sequence of photochemical reactions that result in structural reorganization and byproduct generation. In air-saturated solutions, direct photolysis of 2,6-DCA produces 2-amino-3-chlorophenol as the primary photoproduct through hydroxyl substitution at the para position [1]. This reaction proceeds via homolytic cleavage of the C–Cl bond, followed by hydroxyl radical recombination. Secondary degradation pathways involve cyclization reactions, where 2-amino-3-chlorophenol undergoes intramolecular condensation to form phenoxazinone derivatives, including 2-amino-3-chloro-8-hydroxy-phenoxazin-3-one [1].

The degradation mechanism shifts under chlorinated conditions. UV-LED irradiation at 275 nm in the presence of free chlorine generates hydroxyl radicals (HO·), which abstract hydrogen atoms from the aromatic ring, leading to dechlorination and ring-opening reactions [2]. Comparative studies show that 275 nm UV-LED systems achieve 80% 2,6-DCA removal in alkaline conditions, outperforming conventional 254 nm low-pressure mercury lamps due to enhanced HO· quantum yields [2].

Table 1: Primary Photoproducts of 2,6-Dichloroaniline Under UV Irradiation

PhotoproductFormation PathwayEnvironmental Relevance
2-Amino-3-chlorophenolHydroxyl substitution at C4Precursor to phenoxazinones
2-Amino-3-chloro-8-hydroxy-phenoxazin-3-oneIntramolecular cyclizationPersistent organic pollutant

Reaction Kinetics of Photohydrolysis Processes

The photohydrolysis of 2,6-dichloroaniline follows pseudo-first-order kinetics under UV/chlorination, with rate constants strongly dependent on pH and chlorine dosage. The second-order rate constant for hydroxyl radical attack on 2,6-DCA is $$3.1 \times 10^9 \, \text{M}^{-1} \, \text{s}^{-1}$$ [2], indicating rapid HO·-mediated degradation. Reaction rates increase by 40% when pH rises from 6 to 8 due to enhanced chlorine dissociation into hypochlorite ions, which act as HO· precursors [2].

Chlorine concentration exhibits a linear relationship with degradation efficiency up to 2 mM, beyond which radical scavenging by excess chlorine becomes significant. Natural organic matter (NOM) at concentrations above 5 mg/L reduces degradation rates by 60% through competitive HO· consumption, while bicarbonate ions ($$ \text{HCO}_3^- $$) exhibit milder inhibition (25% rate reduction at 10 mM) [2].

Table 2: Kinetic Parameters for 2,6-Dichloroaniline Photodegradation

ParameterValueExperimental Conditions
$$k_{\text{HO·}}$$$$3.1 \times 10^9 \, \text{M}^{-1} \, \text{s}^{-1}$$pH 7, 25°C, UV-LED 275 nm
pH dependence0.15 min$$^{-1}$$ (pH 6) → 0.21 min$$^{-1}$$ (pH 8)[Cl$$_2$$] = 1 mM
NOM inhibition60% rate reduction at 5 mg/LSuwannee River fulvic acid

Environmental Fate of Aminophenoxazone Secondary Photoproducts

Phenoxazinone derivatives formed during 2,6-DCA photolysis exhibit enhanced environmental persistence compared to parent compounds. The conjugated heterocyclic structure of 2-amino-3-chloro-8-hydroxy-phenoxazin-3-one confers stability against further photodegradation, with half-lives exceeding 30 days under simulated sunlight [1]. These compounds demonstrate limited bioavailability in aquatic systems due to strong adsorption onto particulate organic matter ($$K_{\text{oc}} = 10^{3.8} \, \text{L/kg}$$) [1], favoring sedimentation and long-term sequestration in benthic zones.

Physical Description

DryPowder
COLOURLESS CRYSTALS.

XLogP3

2.8

Boiling Point

at 0.7kPa: 97 °C

Flash Point

112 °C

Vapor Density

Relative vapor density (air = 1): 5.6

LogP

2.76 (LogP)

Melting Point

39.0 °C
39 °C

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (74.07%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (98.15%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (96.3%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (70.37%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (94.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (96.3%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (94.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (94.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

608-31-1

Wikipedia

2,6-dichloroaniline

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Benzenamine, 2,6-dichloro-: ACTIVE

Dates

Last modified: 08-15-2023

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